

Application Notes and Protocols for CART(55-102)(rat) Administration

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Compound of Interest

Compound Name: CART(55-102)(rat)

Cat. No.: B561573

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Introduction

Cocaine- and amphetamine-regulated transcript (CART) peptides are crucial neurotransmitters involved in a variety of physiological processes, including feeding behavior, drug reward, and stress responses. The rat-specific fragment, CART(55-102), is a biologically active peptide frequently used in preclinical research to investigate these pathways. Proper handling and administration of this peptide are paramount to obtaining reliable and reproducible experimental data.

These application notes provide detailed protocols for the preparation of vehicle solutions and the administration of rat CART(55-102) for in vivo studies. The following sections include information on vehicle composition, step-by-step experimental procedures, and a summary of quantitative data.

Data Presentation

For consistent and accurate preparation of CART(55-102) solutions, refer to the vehicle composition tables below.

Table 1: Vehicle Solutions for Intraperitoneal (IP) Administration

Component	Concentration	Purpose
Sodium Chloride (NaCl)	0.9% (w/v)	Isotonic vehicle
Sterile Water for Injection	q.s. to final volume	Solvent

Table 2: Vehicle Solutions for Intracerebroventricular (ICV) Administration

Component	Concentration	Purpose
Artificial Cerebrospinal Fluid (aCSF)	See Table 3 for composition	Isotonic and iso-osmotic vehicle for central nervous system administration
Phosphate-Buffered Saline (PBS)	0.2 M	Alternative buffered vehicle

Table 3: Composition of Artificial Cerebrospinal Fluid (aCSF)

Component	Concentration (mM)
NaCl	124
KCl	3
KH ₂ PO ₄	1.25
MgSO ₄	2
CaCl ₂	2
NaHCO ₃	26
Glucose	10

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized CART(55-102)

This protocol outlines the general procedure for reconstituting lyophilized rat CART(55-102) peptide.

Materials:

- Lyophilized rat CART(55-102) peptide
- Sterile, deionized water or preferred sterile vehicle (see Tables 1 & 2)
- Sterile, low-protein binding microcentrifuge tubes
- Calibrated micropipettes and sterile tips

Procedure:

- Before opening, centrifuge the vial of lyophilized peptide briefly to ensure the powder is at the bottom.
- Allow the vial to equilibrate to room temperature before opening to minimize condensation.
- Carefully open the vial and add the required volume of sterile solvent to achieve the desired stock concentration (e.g., 1 mg/mL).
- Gently swirl or vortex the vial to dissolve the peptide completely. Avoid vigorous shaking to prevent peptide degradation.
- Visually inspect the solution to ensure it is clear and free of particulates.
- For long-term storage, it is recommended to aliquot the stock solution into sterile, low-protein binding microcentrifuge tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Vehicle and Administration for Intraperitoneal (IP) Injection

Materials:

- Reconstituted CART(55-102) stock solution
- Sterile 0.9% saline solution

- Sterile syringes (1 mL) and needles (25-27 gauge)
- Laboratory rat

Procedure:

- Vehicle Preparation: Use commercially available sterile 0.9% saline or prepare by dissolving 9 g of NaCl in 1 L of sterile, deionized water, followed by sterile filtration (0.22 μ m filter).
- Dosing Solution Preparation: On the day of the experiment, thaw an aliquot of the CART(55-102) stock solution. Dilute the stock solution with sterile 0.9% saline to the final desired concentration for injection. The final injection volume for rats is typically 1-5 mL/kg body weight.
- Animal Handling and Injection:
 - Weigh the rat to determine the correct injection volume.
 - Gently restrain the rat, exposing the lower abdominal quadrants.
 - Lift the hindquarters to cause a slight shift of the abdominal organs.
 - Insert the needle at a 15-30 degree angle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.
 - Aspirate briefly to ensure no blood or urine is drawn, indicating correct placement in the peritoneal cavity.
 - Inject the solution slowly and steadily.
 - Withdraw the needle and return the rat to its cage.
 - Monitor the animal for any adverse reactions.

Protocol 3: Preparation of Vehicle and Administration for Intracerebroventricular (ICV) Injection

Materials:

- Reconstituted CART(55-102) stock solution
- Sterile artificial cerebrospinal fluid (aCSF) or 0.2 M Phosphate-Buffered Saline (PBS)
- Stereotaxic apparatus
- Hamilton syringe with a 30-33 gauge needle
- Anesthesia and surgical tools
- Cannulated laboratory rat

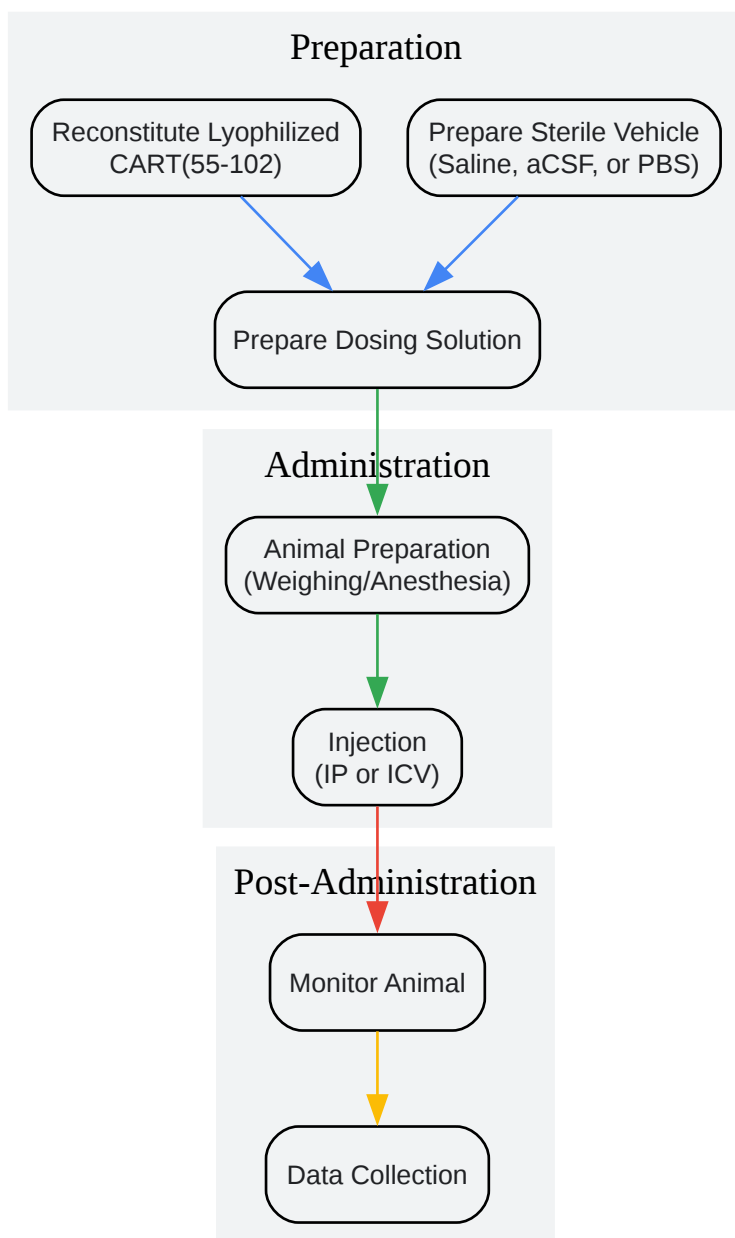
Procedure:

- Vehicle Preparation (aCSF):
 - Prepare aCSF by dissolving the components listed in Table 3 in sterile, deionized water.
 - Bubble the solution with 95% O₂ / 5% CO₂ for 15-20 minutes to achieve a physiological pH of ~7.4.
 - Sterile filter the aCSF using a 0.22 µm filter.
- Dosing Solution Preparation: Dilute the reconstituted CART(55-102) stock solution with sterile aCSF or 0.2 M PBS to the final desired concentration. The typical injection volume for ICV administration in rats is 1-5 µL.
- Animal Surgery and Injection:
 - Anesthetize the rat and place it in a stereotaxic apparatus.
 - Perform a craniotomy over the target ventricle (e.g., lateral ventricle).
 - Load the Hamilton syringe with the CART(55-102) dosing solution, ensuring no air bubbles are present.
 - Slowly lower the injection needle to the predetermined stereotaxic coordinates for the target ventricle.

- Infuse the solution at a slow, controlled rate (e.g., 0.5-1 $\mu\text{L}/\text{minute}$) to prevent increased intracranial pressure.
- Leave the needle in place for a few minutes post-injection to allow for diffusion and prevent backflow upon retraction.
- Slowly withdraw the needle, suture the incision, and provide post-operative care.
- Monitor the animal for recovery and any behavioral changes.

Visualizations

Experimental Workflow

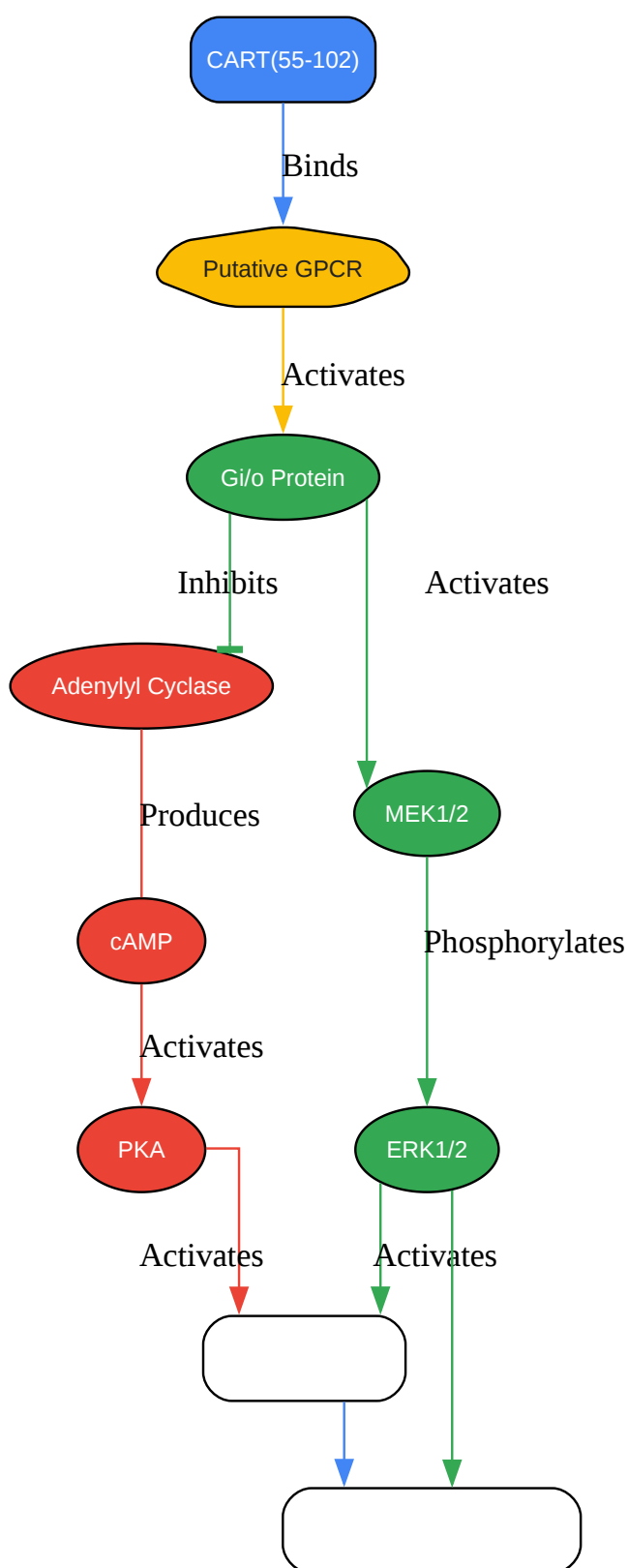


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Caption: Experimental workflow for CART(55-102) administration.

CART Signaling Pathway

Several studies suggest that CART peptides exert their effects through G-protein coupled receptors (GPCRs), often involving the Gi/o pathway.[1][2]



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Caption: Putative signaling pathway for CART peptides.

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